amino}benzoic acid CAS No. 446030-03-1](/img/structure/B2722422.png)

4-{[(4-Chlorophenyl)sulfonyl](methyl)amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

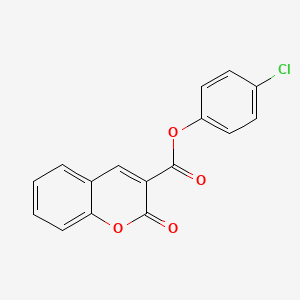

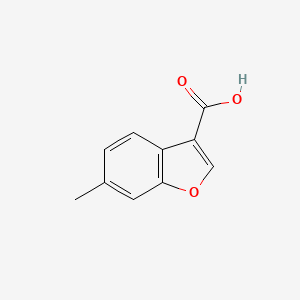

“4-{(4-Chlorophenyl)sulfonylamino}benzoic acid” is a chemical compound with the molecular formula C14H12ClNO4S . It is a derivative of benzoic acid, which has been modified with a sulfonyl group attached to a 4-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of “4-{(4-Chlorophenyl)sulfonylamino}benzoic acid” consists of a benzoic acid core with a sulfonyl group attached to a 4-chlorophenyl group . The molecular weight of this compound is 325.77 .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 471.1±55.0 °C and a predicted density of 1.426±0.06 g/cm3 . The pKa value is predicted to be 6.69±0.10 .科学的研究の応用

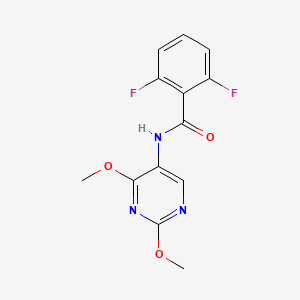

Molecular Interactions and Structural Analysis

Studies on sulfonamides, including compounds similar to 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid, have provided insights into molecular interactions within crystals and solutions. Research by Perlovich et al. (2008) investigated the crystal structures, thermodynamics of sublimation, solubility, and solvation processes of sulfonamides, revealing the driving forces of transfer processes between water and n-octanol. Such studies are crucial for understanding the physical and chemical properties of these compounds at a molecular level, aiding in the development of materials and drugs with optimized properties (Perlovich, Strakhova, Kazachenko, Volkova, Tkachev, Schaper, & Raevsky, 2008).

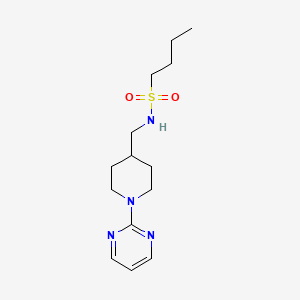

Drug Discovery and Development

In the realm of medicinal chemistry, heteroaryl sulfonamides have been identified as potent and selective antagonists for specific receptors. Naganawa et al. (2006) discovered that replacing the phenyl-sulfonyl moiety with heteroarylsulfonyl moieties in their compounds led to optimized antagonist activity against the EP1 receptor subtype, with some showing in vivo activity. This research highlights the potential of sulfonamide derivatives in the development of new therapeutic agents (Naganawa et al., 2006).

Environmental Chemistry and Toxicology

The transformation mechanisms of UV filters such as benzophenone-4 in chlorinated water have been extensively studied. Xiao et al. (2013) identified new products from the chlorination of benzophenone-4, elucidating multiple transformation routes, including chlorine substitution and Baeyer-Villiger-Type oxidation. Such studies are essential for assessing the environmental impact and toxicity of these compounds, contributing to safer water treatment practices (Xiao, Wei, Yin, Wei, & Du, 2013).

将来の方向性

特性

IUPAC Name |

4-[(4-chlorophenyl)sulfonyl-methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-16(12-6-2-10(3-7-12)14(17)18)21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDYWODQYYNECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)

![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)

![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)

![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)

![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2722358.png)